

# Application of Piperidine-Piperazine Scaffolds in Fragment-Based Drug Discovery

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## Compound of Interest

Compound Name: Piperidine-C2-piperazine-Boc

Cat. No.: B2658748

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## Application Note & Protocol

## Introduction

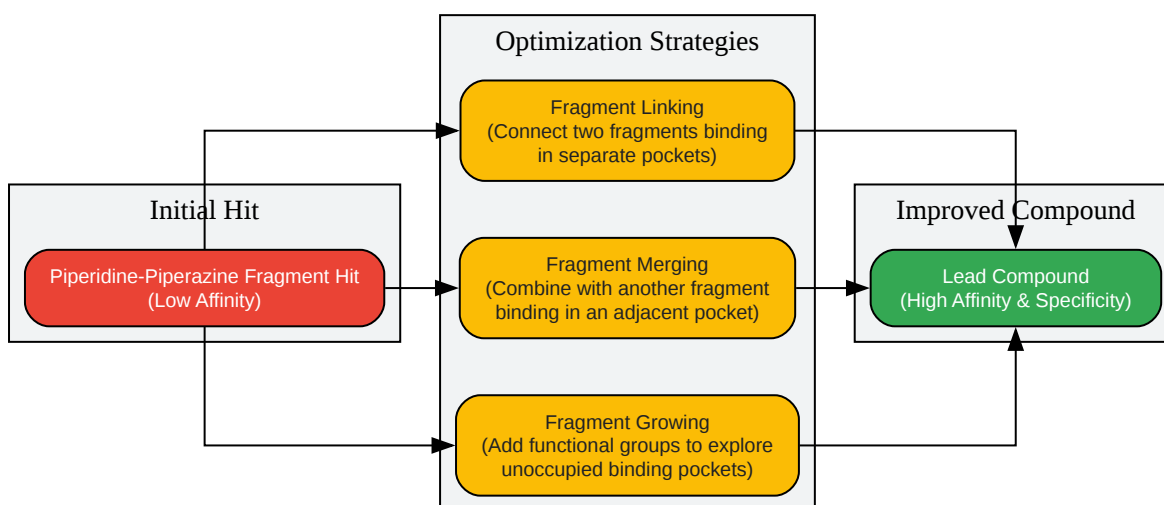
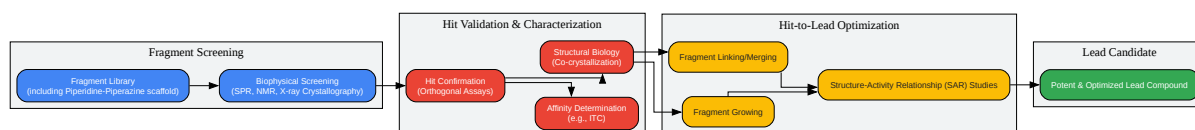
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The piperidine-piperazine scaffold is of significant interest in FBDD due to its favorable physicochemical properties, including its three-dimensional character which allows for the exploration of diverse chemical space, and its common presence in approved drugs.<sup>[1][2][3]</sup> The dual basic centers of the piperazine moiety can engage in various interactions with target proteins, while the piperidine ring offers a versatile scaffold for synthetic elaboration.

While the specific molecule, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate (commonly referred to as **Piperidine-C2-piperazine-Boc**), is recognized as a valuable linker in the development of Proteolysis Targeting Chimeras (PROTACs)<sup>[4]</sup>, this document will focus on the application of the core piperidine-piperazine scaffold as a fragment in a hypothetical FBDD campaign. We will outline the general workflow, from initial screening to hit-to-lead optimization, and provide standardized protocols for key experimental techniques.

## FBDD Workflow for Piperidine-Piperazine Fragments

The FBDD process for a piperidine-piperazine fragment can be systematically broken down into several key stages. This workflow ensures the efficient identification and optimization of

fragment hits into potent lead compounds.



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## References

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